Dimethylaminopropylamine (DMAPA): A Comprehensive Technical Guide to its Chemical Properties
Dimethylaminopropylamine (DMAPA): A Comprehensive Technical Guide to its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminopropylamine (DMAPA), with the CAS number 109-55-7, is a versatile aliphatic diamine that serves as a crucial intermediate in a multitude of chemical syntheses. Its unique molecular structure, featuring both a primary and a tertiary amine group, imparts a distinct set of chemical properties that are leveraged in various industrial and commercial applications. This guide provides an in-depth overview of the chemical properties of DMAPA, presenting quantitative data, outlining experimental methodologies for property determination, and illustrating the logical relationships of its chemical characteristics.
Core Chemical and Physical Properties
DMAPA is a clear, colorless liquid with a characteristic amine-like, fishy odor.[1] It is a moderately basic compound and is completely miscible with water and most common organic solvents such as alcohols, esters, and ketones.[2][3] However, it has limited miscibility with diethyl ether, benzene, and chlorinated hydrocarbons.[2][4]
Physical and Thermochemical Data
The key physical and thermochemical properties of Dimethylaminopropylamine are summarized in the table below. These values have been compiled from various chemical data sources.
| Property | Value | Units |
| Molecular Formula | C5H14N2 | |
| Molar Mass | 102.181 | g·mol−1 |
| Appearance | Colorless liquid | |
| Odor | Fishy, ammoniacal | |
| Density | 812 | mg·mL−1 |
| Boiling Point | 132.1 - 135.1 | °C |
| Melting Point | < -60 | °C |
| Flash Point | 30.5 - 35 | °C |
| Vapor Pressure | 0.7–2.4 | kPa |
| Refractive Index (nD) | 1.435–1.436 | |
| Dynamic Viscosity | 1.6 | mPa·s @ 20 °C |
| pH | 12.2 - 12.7 | (100 g/L in H2O) |
| log P | -0.211 | |
| Heat Capacity (C) | 255.7 | J·K−1·mol−1 |
| Std Molar Entropy (S⦵298) | 323.0 | J·K−1·mol−1 |
| Std Enthalpy of Formation (ΔfH⦵298) | −76.9 | kJ·mol−1 |
| Std Enthalpy of Combustion (ΔcH⦵298) | -3.8955 to -3.8875 | MJ·mol−1 |
Acid-Base Properties
DMAPA is a diamine and as such, it can be protonated at two sites. The basicity of the two amine groups is distinct, which is reflected in their pKa values.
| Property | Value |
| pKa1 | 9.9 |
| pKa2 | 7.7 |
Reactivity and Chemical Behavior
The chemical reactivity of DMAPA is governed by the presence of both a primary and a tertiary amine. This dual functionality allows it to participate in a wide range of chemical reactions.
Basicity and Salt Formation
As a strong base, DMAPA readily neutralizes acids in exothermic reactions to form salts and water.[2][5] This property is fundamental to its use in various applications where pH control is necessary.
Reactivity with Electrophiles
The primary amine group is a nucleophile and readily reacts with a variety of electrophiles. Key reactions include:
-
Amidation with Carboxylic Acids and Esters: DMAPA reacts with fatty acids or their esters at elevated temperatures (around 150-175 °C) to form an amide.[6] This reaction is a key step in the synthesis of cocamidopropyl betaine (B1666868), a widely used surfactant.[7][8] The primary amine is more reactive in this case than the tertiary amine.[7]
-
Ring-Opening of Epoxides: The primary amine can act as a nucleophile to open epoxide rings, forming β-amino alcohols.[9] This reaction is utilized in the formulation of epoxy resin curing agents, where DMAPA contributes to the cross-linking of the polymer network.[10][11]
-
Michael Addition: The primary amine can undergo Michael addition to α,β-unsaturated carbonyl compounds.
The tertiary amine group can also participate in reactions, most notably:
-
Quaternization: The tertiary amine can be alkylated to form quaternary ammonium (B1175870) salts.[12] This is the second step in the synthesis of cocamidopropyl betaine, where the intermediate amide is reacted with sodium chloroacetate.[7][13]
-
Catalysis: The tertiary amine group can act as a catalyst in various reactions, such as polyurethane foam production.[2]
Incompatibilities
DMAPA is incompatible with strong oxidizing agents, acid chlorides, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and carbon dioxide.[2][5] It can also generate flammable gaseous hydrogen when combined with strong reducing agents, such as hydrides.[2][5]
Logical Relationship of DMAPA's Chemical Properties
The following diagram illustrates the relationship between the molecular structure of DMAPA, its resulting chemical properties, and its primary applications.
Experimental Protocols for Property Determination
Detailed experimental protocols for determining the chemical and physical properties of substances like DMAPA are often standardized by organizations such as ASTM International. Below are outlines of the methodologies for key properties.
Determination of pKa
The pKa values of amines are commonly determined by potentiometric titration.[14][15]
-
Principle: A solution of the amine of known concentration is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Methodology:
-
A precise volume of a dilute aqueous solution of DMAPA (e.g., 0.05 M) is prepared.[15]
-
A standardized solution of HCl (e.g., 1 M) is added incrementally using a burette.[15]
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The two equivalence points, corresponding to the protonation of the two amine groups, are identified from the curve. The pKa values are determined from the pH at the half-equivalence points.[14]
-
Alternatively, NMR spectroscopy can be used to determine pKa values by monitoring the pH-dependent chemical shifts of atoms near the amine groups.[14]
Determination of Boiling Point
The boiling range of petroleum products and other chemicals can be determined by gas chromatography, following methods such as ASTM D2887.[16][17]
-
Principle: This method simulates distillation by separating the components of a sample in a gas chromatograph in order of their boiling points.
-
Methodology:
-
The gas chromatograph is equipped with a nonpolar column and a flame ionization detector (FID).
-
The column temperature is programmed to increase at a reproducible linear rate.
-
A calibration curve is established by running a mixture of known n-alkanes with a range of boiling points that encompasses the expected boiling point of the sample. This correlates retention time with boiling point.
-
The DMAPA sample is injected into the chromatograph under the same conditions as the calibration mixture.
-
The retention time of the DMAPA peak is used to determine its boiling point from the calibration curve.
-
Determination of Flash Point
The flash point of a volatile liquid like DMAPA is typically determined using a closed-cup method, such as the Pensky-Martens method (ASTM D93) or the Tag Closed Cup method (ASTM D56).[1][2]
-
Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[1][5]
-
Methodology (ASTM D93):
-
A specified volume of the DMAPA sample (typically 75 mL) is placed in the brass test cup of the Pensky-Martens apparatus.[1]
-
The sample is heated and stirred at a specified rate.
-
An ignition source is directed into the cup at regular temperature intervals, while the stirring is momentarily stopped.[2]
-
The temperature at which a distinct flash is observed is recorded as the flash point.[1]
-
The observed flash point is then corrected for barometric pressure.[1]
-
Experimental Workflow for Synthesis of Cocamidopropyl Betaine
The synthesis of cocamidopropyl betaine from DMAPA is a two-step process that exemplifies the reactivity of both amine groups.[7][8]
Conclusion
Dimethylaminopropylamine is a valuable chemical intermediate whose utility is derived from the distinct reactivity of its primary and tertiary amine functionalities. A thorough understanding of its chemical properties, including its basicity, nucleophilicity, and reactivity with various electrophiles, is essential for its effective and safe use in research and industrial applications. The data and methodologies presented in this guide offer a comprehensive technical resource for professionals working with this versatile compound.
References
- 1. delltech.com [delltech.com]
- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 3. pentyllabs.com [pentyllabs.com]
- 4. intertekinform.com [intertekinform.com]
- 5. scimed.co.uk [scimed.co.uk]
- 6. KR102011128B1 - Preparation of cocoamidoalkylbetaine with good color quality, color stability and color durability and amphoteric surfactant containing the same - Google Patents [patents.google.com]
- 7. How is CAPB manufactured? l Elchemy [elchemy.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]
- 11. threebond.co.jp [threebond.co.jp]
- 12. scribd.com [scribd.com]
- 13. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]
- 17. ww2.arb.ca.gov [ww2.arb.ca.gov]
